

# An In-depth Technical Guide to the PAK1 Inhibitor G-5555

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Compound of Interest		
Compound Name:	G-5555	
Cat. No.:	B607583	Get Quote

This document provides a comprehensive technical overview of **G-5555**, a potent and selective inhibitor of the Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

## **Core Chemical and Physical Properties**

**G-5555** is a high-affinity, orally bioavailable small molecule designed to target the ATP-binding site of PAK1.[1][2] Its chemical and physical characteristics are summarized below.

Property	Value	Reference
Chemical Name	8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one	[1][3]
Molecular Formula	C25H25CIN6O3	[1][4]
Molecular Weight	492.96 g/mol	[1][5]
CAS Number	1648863-90-4	[1][6]
Appearance	White solid	[4]
Purity	≥98% (HPLC)	[1]



## **Solubility and Storage**

Proper handling and storage are critical for maintaining the integrity of G-5555.

Solvent	Maximum Concentration	Notes
DMSO	20 mM	Gentle warming may be required.[1]
1 eq. HCl	100 mM	
DMF	25 mg/mL	[3]
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	[3]
Storage	Store at -20°C, desiccated.[1] [4] Stock solutions: -80°C for 6 months; -20°C for 1 month.[6]	

### **Biological Activity and Selectivity**

**G-5555** is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][5] Its primary mechanism of action is as an ATP-competitive inhibitor.[2]

#### 3.1. In Vitro Potency

The inhibitory activity of **G-5555** has been characterized through various biochemical and cellular assays.



Parameter	Target	Value	Reference
Ki	PAK1	3.7 nM	[4][5][6]
PAK2	11 nM	[4][5][6]	
IC50	pMEK (cellular assay)	69 nM	[1][3][4]
SIK2	9 nM	[4][6][7]	
PAK2	11 nM	[4][6][7]	
KHS1	10 nM	[4][6][7]	
MST4	20 nM	[4][6][7]	
YSK1	34 nM	[4][6][7]	
MST3	43 nM	[4][6][7]	_
Lck	52 nM	[4][6][7]	_

#### 3.2. Kinase Selectivity Profile

**G-5555** demonstrates high selectivity for Group I PAKs. In a broad panel of 235 kinases, only eight other kinases were inhibited by more than 70% at test concentrations.[1][4][6] This selectivity is a key feature, reducing the potential for off-target effects.

#### 3.3. hERG Channel Activity

A critical aspect of preclinical safety assessment is the potential for cardiac liability. **G-5555** exhibits low activity against the hERG channel, with less than 50% inhibition at a concentration of 10  $\mu$ M, suggesting a reduced risk of QT interval prolongation.[1][3][6][8]

## Pharmacokinetics and In Vivo Efficacy

Preclinical studies have demonstrated favorable pharmacokinetic properties and in vivo activity of **G-5555**.



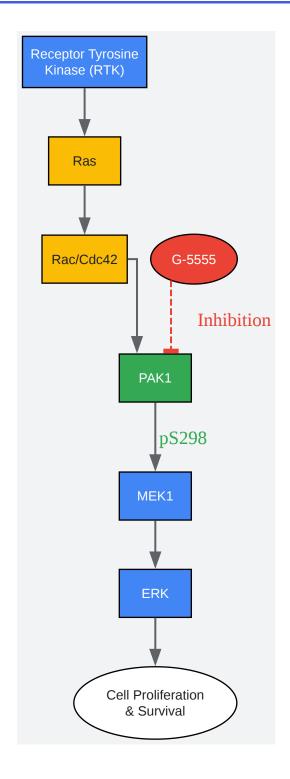
Parameter	Value	Species	Reference
Oral Bioavailability (F)	80%	Mouse	[4][6][7]
Blood Clearance	Low	Mouse	[4][6][7]
Oral Exposure (AUC)	30 μM⋅h	Mouse	[4][6][7]
In Vivo Efficacy	60% tumor growth inhibition at 25 mg/kg b.i.d.	Mouse Xenograft (NSCLC & Breast Cancer)	[2][4][6]

Despite promising efficacy, mouse tolerability studies revealed acute cardiovascular toxicity at doses higher than 25 mg/kg, which has deemed **G-5555** unsuitable for further clinical development.[2]

### **Signaling Pathway and Mechanism of Action**

**G-5555** inhibits the PAK1 signaling cascade, which plays a role in cell proliferation, survival, and motility. By binding to PAK1, **G-5555** prevents the phosphorylation of downstream substrates, such as MEK1 at Ser298.[3][4][6]





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Caption: G-5555 inhibits the PAK1 signaling cascade.

## **Experimental Protocols**

The following are representative protocols for the in vitro and in vivo evaluation of **G-5555**.



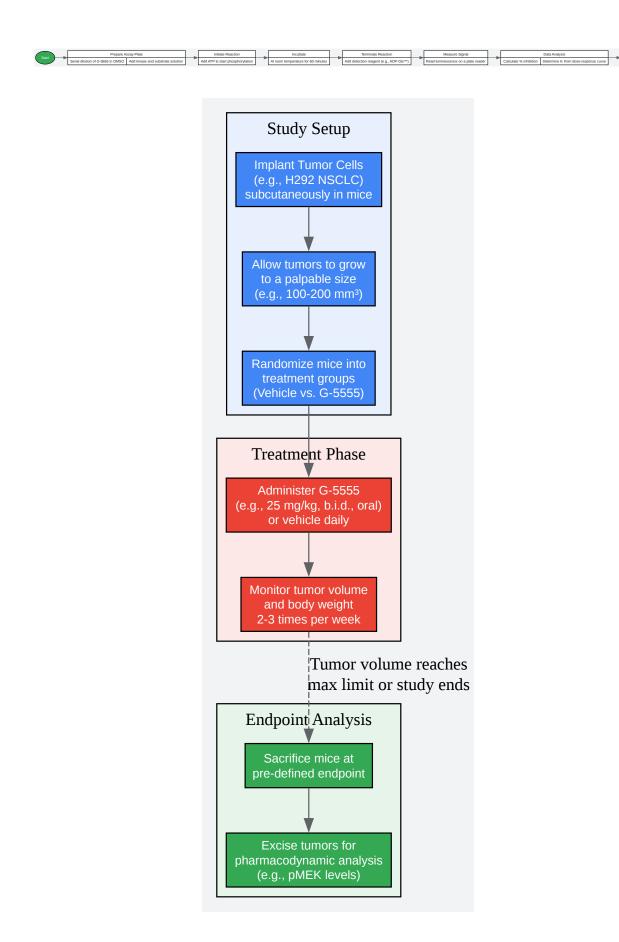




6.1. In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the  $K_i$  of **G-5555** against a target kinase.







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